![molecular formula C29H22FN7O5S2 B2519477 N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 393586-16-8](/img/structure/B2519477.png)
N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
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Description
The compound , N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide, is a complex molecule that appears to be related to a class of compounds with antibacterial properties and a pyrazole core structure. The molecule features several distinct functional groups, including a furan ring, a pyrazole moiety, and a triazole ring, which are common in pharmaceutical chemistry for their diverse biological activities.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of nitrofurantoin® analogues with furan and pyrazole scaffolds were synthesized through a condensation reaction involving 5-aminopyrazole and substituted furan-2-carbaldehydes . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies involving condensation reactions and subsequent modifications could be employed to construct its complex framework.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . These methods are crucial for determining the positions of various substituents on the heterocyclic skeleton, which is essential for understanding the compound's chemical behavior and potential biological activity. The presence of fluorophenyl and thiophenyl groups suggests potential interactions with biological targets, while the triazole and pyrazole rings could be key for binding to enzymes or receptors.
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The furan ring is known for its reactivity due to aromaticity and electron-rich oxygen, while the nitro group on the phenyl ring could undergo reduction reactions. The pyrazole and triazole rings might participate in hydrogen bonding and other non-covalent interactions, which are important for the compound's biological activity. The presence of a carboxamide group suggests potential for amide bond formation or hydrolysis under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of multiple aromatic rings and heteroatoms would affect its solubility, with potential for both hydrophobic and hydrophilic interactions. The compound's melting point, boiling point, and stability would be determined by the strength of intermolecular forces, such as hydrogen bonding and pi-pi stacking. The electronic properties, such as UV-Vis absorption and fluorescence, would be influenced by the conjugated system and the presence of electron-withdrawing or electron-donating groups.
Scientific Research Applications
Chemical Synthesis and Characterization
Research on compounds with complex structures including fluorophenyl, thiophene, pyrazole, triazole, and furan moieties often focuses on the synthesis and characterization of new chemical entities with potential biological or pharmacological activities. For instance, McLaughlin et al. (2016) discuss the synthesis and identification of a research chemical with a pyrazole core, indicating the importance of detailed chemical characterization in identifying and distinguishing compounds with similar structures McLaughlin et al., 2016.
Carbon-Sulfur Bond Formation
The development of new reactions, such as the palladium-catalyzed carbon−sulfur bond formation described by Norris and Leeman (2008), is crucial for the synthesis of complex molecules. This method has applications in the synthesis of pharmaceuticals and could potentially be applied to the synthesis of the target compound or its analogs Norris & Leeman, 2008.
Antiviral and Antimicrobial Activity
Compounds with heterocyclic structures, such as pyrazoles and thiophenes, are often investigated for their biological activities. For example, Flefel et al. (2012) synthesized derivatives showing antiviral activity against H5N1 avian influenza virus, demonstrating the potential of heterocyclic compounds in developing new antiviral agents Flefel et al., 2012.
Fluorescent Properties and Materials Science
The synthesis of fluorophores based on heterocyclic moieties, as explored by Witalewska et al. (2019), highlights the application of these compounds in materials science, particularly in the development of fluorescent dyes for various technological applications Witalewska et al., 2019.
properties
IUPAC Name |
N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22FN7O5S2/c30-19-7-5-18(6-8-19)23-15-22(25-4-2-14-43-25)34-36(23)27(38)17-44-29-33-32-26(16-31-28(39)24-3-1-13-42-24)35(29)20-9-11-21(12-10-20)37(40)41/h1-14,23H,15-17H2,(H,31,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETWVVUTQWLAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC=CO5)C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22FN7O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide |
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